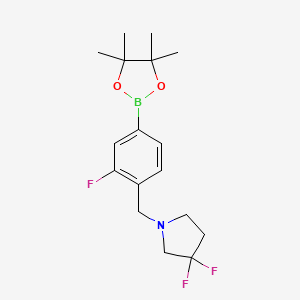
3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It contains both fluorine and boron atoms, making it interesting for various applications.
- The compound’s chemical formula is C16H24B2F2N2O2 .
3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine: is a complex organic compound with a unique structure.
準備方法
- Synthetic Routes :
- One common synthetic route involves the reaction of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with an appropriate pyrrolidine derivative.
- The boron-containing pyridine reacts with the pyrrolidine, leading to the formation of the target compound.
- Reaction Conditions :
- These reactions typically occur under inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.
- Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
- Industrial Production :
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions and purification steps ensures high yields.
化学反応の分析
- Reactivity :
- The compound can undergo various reactions, including:
- Substitution : It can participate in nucleophilic substitution reactions due to the presence of the boron atom.
- Oxidation/Reduction : The fluorine atoms make it susceptible to oxidation or reduction.
- The compound can undergo various reactions, including:
- Common Reagents and Conditions :
- Boronic Acid Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh3)4) and base (e.g., potassium carbonate) in solvent (e.g., DMF).
- Fluorination Reactions : Reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms.
- Major Products :
- The major products depend on the specific reactions and substituents involved.
科学的研究の応用
- Chemistry :
- Used as a building block in organic synthesis.
- Boron-containing compounds play a crucial role in Suzuki-Miyaura cross-coupling reactions.
- Biology and Medicine :
- Investigated for potential drug development due to its unique structure.
- Boron-based compounds have applications in cancer therapy and imaging.
- Industry :
- Used in the synthesis of functional materials (e.g., OLEDs, liquid crystals).
作用機序
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific application.
- For drug development, it may interact with specific enzymes, receptors, or cellular pathways.
類似化合物との比較
- Uniqueness :
- Its combination of fluorine, boron, and pyrrolidine moieties sets it apart.
- Unlike simpler boronic acids, this compound has additional functional groups.
- Similar Compounds :
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is structurally related.
- Other boron-containing compounds with similar reactivity may also be relevant.
Remember, this compound’s versatility makes it intriguing for both fundamental research and practical applications.
特性
分子式 |
C17H23BF3NO2 |
|---|---|
分子量 |
341.2 g/mol |
IUPAC名 |
3,3-difluoro-1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C17H23BF3NO2/c1-15(2)16(3,4)24-18(23-15)13-6-5-12(14(19)9-13)10-22-8-7-17(20,21)11-22/h5-6,9H,7-8,10-11H2,1-4H3 |
InChIキー |
TUBQAAXIJALBMZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCC(C3)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


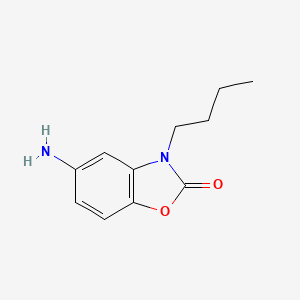
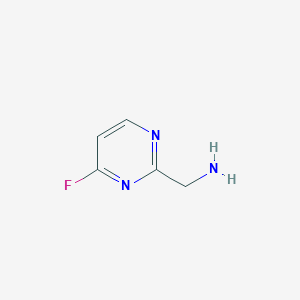
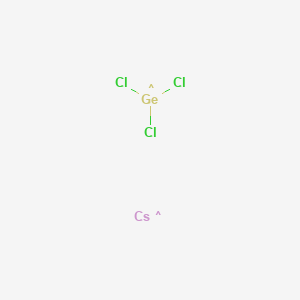
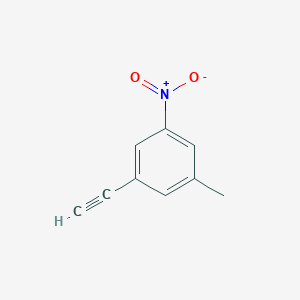

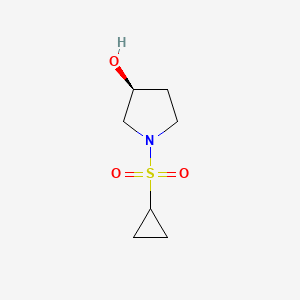




![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)



